molecular formula C23H28N2O5 B2720608 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1327385-32-9

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2720608
CAS No.: 1327385-32-9
M. Wt: 412.486
InChI Key: GPIIJDZCNOFNNZ-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group and an acetamide-linked 4-ethoxyphenyl ester. Its molecular formula is C26H26N2O6, with an average molecular mass of 462.502 g/mol and a monoisotopic mass of 462.179087 Da .

Properties

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-3-29-21-8-4-18(5-9-21)16-23(27)30-17-22(26)25-14-12-24(13-15-25)19-6-10-20(28-2)11-7-19/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIIJDZCNOFNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with ethyl 2-bromoacetate under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the acetate moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes, including smooth muscle contraction and neurotransmitter release. The binding of the compound to these receptors can modulate their activity, leading to therapeutic effects in conditions like hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitutents : The target compound’s 4-ethoxyphenyl ester distinguishes it from analogs with thiazole (e.g., 13, 16) or oxadiazole (e.g., 4e) moieties. These groups influence solubility and receptor binding .
  • Electron-Withdrawing vs. Electron-Donating Groups : Compound 4e (with a nitro group) demonstrates enhanced MAO-A inhibition (IC50 ~52× reference drug), highlighting the role of electron-withdrawing substituents in activity . The target’s ethoxy group (electron-donating) may favor different interactions.

Physicochemical Properties

Property Target Compound Compound 13 Compound 10o Compound 4e
Molecular Weight 462.50 422.54 582.1 Not reported
Melting Point (°C) Not reported 289–290 188–190 Not reported
Yield (%) Not reported 75 88.4 28
Polar Surface Area High (ester, ether groups) Moderate (thiazole) High (urea, thiazole) High (oxadiazole, nitro)

Notes:

  • The target’s ester and ether groups likely increase hydrophilicity compared to purely aromatic analogs like 13.
  • Melting points for urea-containing analogs (e.g., 10o: 188–190°C) are lower than thiazole derivatives (e.g., 13: 289–290°C), suggesting crystallinity differences .

Biological Activity

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4}, with a molecular weight of 372.43 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the realm of neuropharmacology.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight372.43 g/mol
LogP3.55
Polar Surface Area79 Å
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Piperazine derivatives often act as antagonists or agonists at serotonin (5-HT) receptors, dopamine receptors, and other neurotransmitter systems, influencing mood and behavior.

Receptor Interaction

Research indicates that compounds similar to this compound exhibit:

  • Serotonin Receptor Modulation : Potential activity at 5-HT1A and 5-HT2A receptors.
  • Dopaminergic Activity : Possible effects on D2 dopamine receptors, which may influence psychotropic effects.

Antimicrobial Activity

In vitro studies have demonstrated that related piperazine compounds exhibit significant antimicrobial properties. For instance, compounds tested against various bacterial strains showed varying degrees of inhibition, suggesting potential applications in treating infections.

Antioxidant Properties

Antioxidant assays indicate that this compound may possess free radical scavenging abilities, contributing to its potential therapeutic effects in oxidative stress-related conditions.

Case Studies

  • Neuropharmacological Study : A study evaluated the effects of a similar piperazine derivative on anxiety-like behaviors in rodent models. Results indicated that administration significantly reduced anxiety levels compared to control groups, suggesting anxiolytic properties.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various piperazine derivatives, including this compound. Results showed effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies to optimize its pharmacokinetic profile?

  • SAR Workflow :
  • Library Synthesis : Generate analogs with varied substituents on the phenyl and piperazine moieties .
  • ADME Screening : Assess permeability (Caco-2 assay), metabolic stability (microsomal t1/2_{1/2}), and CYP450 inhibition .

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